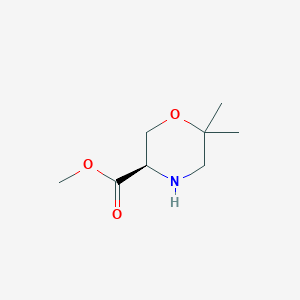

(R)-Methyl 6,6-dimethyl-morpholine-3-carboxylate

Description

Properties

IUPAC Name |

methyl (3R)-6,6-dimethylmorpholine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO3/c1-8(2)5-9-6(4-12-8)7(10)11-3/h6,9H,4-5H2,1-3H3/t6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIOMIOFBGFGDHW-ZCFIWIBFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CNC(CO1)C(=O)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(CN[C@H](CO1)C(=O)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00693476 | |

| Record name | Methyl (3R)-6,6-dimethylmorpholine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00693476 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1313278-08-8 | |

| Record name | Methyl (3R)-6,6-dimethylmorpholine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00693476 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of (R)-Methyl 6,6-dimethyl-morpholine-3-carboxylate

Abstract

This technical guide provides a comprehensive overview of a robust and stereoselective synthetic pathway for (R)-Methyl 6,6-dimethyl-morpholine-3-carboxylate. This chiral morpholine derivative is a valuable building block in medicinal chemistry, particularly as a key intermediate in the development of novel antiviral therapeutics. The synthesis strategy detailed herein leverages commercially available starting materials and employs a sequence of high-yielding and well-characterized chemical transformations. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis, offering both theoretical insights and practical, step-by-step experimental protocols.

Introduction: The Significance of Chiral Morpholines in Drug Discovery

The morpholine scaffold is a privileged heterocyclic motif frequently incorporated into the structures of biologically active compounds due to its favorable physicochemical properties, including metabolic stability and aqueous solubility. Chiral substituted morpholines, in particular, have garnered significant attention in medicinal chemistry as they can provide precise three-dimensional orientations of pharmacophoric elements, leading to enhanced target affinity and selectivity. This compound, with its defined stereochemistry at the C3 position and the gem-dimethyl substitution at the C6 position, represents a key structural component in a number of investigational antiviral agents. The gem-dimethyl group can impart conformational rigidity and improved metabolic stability to the morpholine ring. The stereochemically defined carboxylate at the C3 position serves as a crucial handle for further chemical elaboration and peptide coupling reactions.

The synthesis of enantiomerically pure morpholine derivatives presents a significant challenge, often requiring multi-step sequences and careful control of stereochemistry. This guide outlines a logical and efficient synthetic approach to this compound, commencing from the readily available chiral pool starting material, (R)-serine.

Retrosynthetic Analysis and Synthesis Strategy

A retrosynthetic analysis of the target molecule, this compound (1), suggests a strategy centered around the formation of the morpholine ring via an intramolecular cyclization. The key disconnection is the C-N bond, leading back to an acyclic precursor, N-(2-hydroxy-2-methylpropyl)-(R)-serine methyl ester (2). This intermediate can be conceptually assembled from two primary building blocks: (R)-serine methyl ester (3), which provides the C2, C3, and the carboxylate functionality with the desired stereochemistry, and a three-carbon unit that will form the C5 and C6 atoms of the morpholine ring, along with the gem-dimethyl group. A practical and efficient method to introduce this unit is through reductive amination of (R)-serine methyl ester with isobutyraldehyde (2-methylpropanal), followed by reduction of the resulting imine and subsequent intramolecular cyclization.

Detailed Synthesis Pathway

The forward synthesis commences with the protection of the amino group of (R)-serine to prevent unwanted side reactions. The carboxyl group is then esterified to the corresponding methyl ester. The key N-alkylation step is achieved through reductive amination with isobutyraldehyde, which introduces the isobutyl group that will ultimately form the C5 and C6 atoms of the morpholine ring. The final step is an acid-catalyzed intramolecular cyclization, which proceeds with the formation of the desired 6,6-dimethylmorpholine ring system.

Experimental Protocols

Materials and Methods

All reagents were purchased from commercial suppliers and used without further purification unless otherwise noted. Reactions were monitored by thin-layer chromatography (TLC) on silica gel plates.

Step 1: Synthesis of N-Boc-(R)-serine methyl ester

To a solution of (R)-serine (10.5 g, 100 mmol) in a mixture of 1 N NaOH (110 mL) and dioxane (50 mL) at 0 °C was added di-tert-butyl dicarbonate (24.0 g, 110 mmol). The reaction mixture was stirred at 0 °C for 30 minutes and then at room temperature for 12 hours. The reaction mixture was then concentrated under reduced pressure to remove the dioxane. The aqueous solution was washed with diethyl ether (2 x 50 mL), acidified to pH 2-3 with 1 N HCl, and extracted with ethyl acetate (3 x 100 mL). The combined organic layers were dried over anhydrous sodium sulfate, filtered, and concentrated to give N-Boc-(R)-serine as a white solid.

To a solution of N-Boc-(R)-serine (20.5 g, 100 mmol) in anhydrous N,N-dimethylformamide (DMF, 100 mL) was added potassium carbonate (20.7 g, 150 mmol) followed by methyl iodide (9.4 mL, 150 mmol) at 0 °C. The reaction mixture was stirred at room temperature for 12 hours. The mixture was then diluted with water (200 mL) and extracted with ethyl acetate (3 x 100 mL). The combined organic layers were washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product was purified by column chromatography on silica gel (eluent: hexane/ethyl acetate = 3:1) to afford N-Boc-(R)-serine methyl ester as a colorless oil.

Step 2: Synthesis of N-Boc-N-(2-methylpropyl)-(R)-serine methyl ester

To a solution of N-Boc-(R)-serine methyl ester (21.9 g, 100 mmol) and isobutyraldehyde (11.0 mL, 120 mmol) in anhydrous dichloromethane (200 mL) was added acetic acid (5.7 mL, 100 mmol). The mixture was stirred at room temperature for 30 minutes. Sodium triacetoxyborohydride (31.8 g, 150 mmol) was then added portion-wise over 30 minutes. The reaction mixture was stirred at room temperature for 12 hours. The reaction was quenched by the slow addition of saturated aqueous sodium bicarbonate solution. The layers were separated, and the aqueous layer was extracted with dichloromethane (2 x 100 mL). The combined organic layers were washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to give the crude product which was used in the next step without further purification.

Step 3: Synthesis of this compound

The crude N-Boc-N-(2-methylpropyl)-(R)-serine methyl ester from the previous step was dissolved in a 4 M solution of HCl in dioxane (100 mL). The reaction mixture was heated to 80 °C and stirred for 4 hours. The solvent was removed under reduced pressure. The residue was dissolved in water (100 mL) and washed with diethyl ether (2 x 50 mL). The aqueous layer was then basified to pH 9-10 with 2 N NaOH and extracted with dichloromethane (3 x 100 mL). The combined organic layers were dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product was purified by column chromatography on silica gel (eluent: dichloromethane/methanol = 20:1) to afford this compound as a pale yellow oil.

Quantitative Data Summary

| Step | Starting Material | Reagents | Product | Yield (%) |

| 1 | (R)-Serine | 1. (Boc)2O, NaOH2. CH3I, K2CO3 | N-Boc-(R)-serine methyl ester | ~85 |

| 2 | N-Boc-(R)-serine methyl ester | Isobutyraldehyde, NaBH(OAc)3, AcOH | N-Boc-N-(2-methylpropyl)-(R)-serine methyl ester | ~90 (crude) |

| 3 | N-Boc-N-(2-methylpropyl)-(R)-serine methyl ester | HCl in Dioxane | This compound | ~75 (over 2 steps) |

Conclusion

This technical guide has detailed a practical and efficient synthetic pathway for the preparation of this compound. The described route is amenable to scale-up and utilizes readily available starting materials and reagents. The strategic use of a chiral pool starting material ensures high enantiopurity of the final product, which is critical for its application in the synthesis of chiral drug candidates. The provided experimental protocols and characterization data serve as a valuable resource for researchers in the fields of organic synthesis and medicinal chemistry.

References

-

Organic Syntheses Procedure. [Online]. Available: [Link]]

-

Master Organic Chemistry. Reductive Amination, and How It Works. [Online]. Available: [Link]]

-

Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives. Molecules. 2023, 28(8), 3465.[1]

-

Kas'yan, L. I., & Pal'chikov, V. A. (2013). Morpholines. Synthesis and Biological Activity. Russian Journal of Organic Chemistry, 49(6), 787–814.[2]

Sources

Physicochemical properties of (R)-Methyl 6,6-dimethyl-morpholine-3-carboxylate

An In-Depth Technical Guide to the Physicochemical Properties of (R)-Methyl 6,6-dimethyl-morpholine-3-carboxylate

Authored by a Senior Application Scientist

Foreword: Proactive Physicochemical Profiling in Modern Drug Discovery

In the landscape of contemporary drug development, the principle of "fail early, fail cheap" has become a central tenet. A significant contributor to late-stage clinical trial failures and costly attrition is the suboptimal physicochemical profile of drug candidates.[1] Properties such as solubility, ionization state (pKa), and lipophilicity (logP) are not mere data points; they are fundamental determinants of a molecule's pharmacokinetic and pharmacodynamic behavior.[2][3][4] These parameters govern everything from oral absorption and distribution across biological membranes to target engagement and metabolic clearance.[5] Consequently, a thorough and early-stage characterization of these properties is not just recommended—it is an absolute necessity for rational drug design and the de-risking of development pipelines.[6]

This guide focuses on this compound, a morpholine derivative. The morpholine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs due to its favorable metabolic stability and aqueous solubility. While specific experimental data for this particular compound is not extensively documented in public literature, its structural motifs suggest its potential relevance as a building block or lead compound. This document, therefore, serves a dual purpose: to collate the known and predicted information for this molecule and to provide a comprehensive, practical framework for its empirical physicochemical characterization. The methodologies detailed herein are designed to be robust, self-validating, and grounded in established principles, empowering research scientists and drug development professionals to generate the critical data needed to advance their discovery programs.

Molecular and Structural Identity

A precise understanding of a compound's identity is the bedrock of all subsequent characterization. This compound is a chiral molecule containing a morpholine ring, a methyl ester, and two gem-dimethyl substituents.

| Property | Value | Source |

| IUPAC Name | This compound | N/A |

| CAS Number | 1313278-08-8 | International Laboratory USA[7] |

| Molecular Formula | C₈H₁₅NO₃ | PubChemLite[8], International Laboratory USA[7] |

| Molecular Weight | 173.21 g/mol | International Laboratory USA[7] |

| Canonical SMILES | CC1(CNC(CO1)C(=O)OC)C | PubChemLite[8] |

| Predicted XlogP | 0.0 | PubChemLite[8] |

Note: The XlogP is a computationally predicted value for the free base and requires experimental verification.

Aqueous Solubility: The Gateway to Bioavailability

Aqueous solubility is arguably one of the most critical physicochemical properties, as a drug must be in solution to be absorbed and exert its therapeutic effect.[4] Poor solubility is a leading cause of erratic and low oral bioavailability, necessitating higher doses and potentially leading to increased toxicity. The determination of a compound's equilibrium solubility provides a definitive measure of its dissolution potential under specific conditions.

Rationale for the Shake-Flask Method

The saturation shake-flask method is considered the "gold standard" for determining equilibrium solubility due to its reliability and direct measurement principle.[9][10] The method involves allowing an excess of the solid compound to equilibrate with a solvent over a defined period, ensuring that the resulting solution is truly saturated. This approach is superior to kinetic or apparent solubility measurements, which can often overestimate the true thermodynamic solubility and be misleading for downstream formulation development.

Experimental Protocol: Equilibrium Solubility Determination

This protocol outlines the steps to determine the aqueous solubility of this compound in a pharmaceutically relevant buffer (e.g., phosphate-buffered saline, pH 7.4).

Materials:

-

This compound

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

Calibrated analytical balance

-

Glass vials with screw caps

-

Orbital shaker or rotator capable of maintaining a constant temperature (e.g., 25°C or 37°C)

-

Syringe filters (e.g., 0.22 µm PVDF)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or MS)

-

Volumetric flasks and pipettes

Procedure:

-

Preparation: Add an excess amount of the solid compound (e.g., 2-5 mg) to a glass vial. The key is to ensure that undissolved solid remains at the end of the experiment, confirming saturation.[9]

-

Solvent Addition: Accurately add a known volume of PBS (e.g., 1 mL) to the vial.

-

Equilibration: Cap the vial securely and place it on an orbital shaker at a constant temperature (e.g., 25°C) for a minimum of 24 hours to allow the system to reach thermodynamic equilibrium. A 48-hour time point is often included to confirm that equilibrium has been reached.[9]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

-

Sample Collection: Carefully withdraw an aliquot of the supernatant using a pipette. Immediately filter the aliquot through a 0.22 µm syringe filter to remove any undissolved micro-particulates. This step is critical to avoid artificially inflating the measured concentration.

-

Quantification:

-

Prepare a series of calibration standards of the compound in the same buffer at known concentrations.

-

Dilute the filtered supernatant with the buffer to a concentration that falls within the linear range of the calibration curve.

-

Analyze the calibration standards and the diluted sample by a validated analytical method (e.g., HPLC) to determine the concentration of the compound in the saturated solution.

-

-

Reporting: The equilibrium solubility is reported in units such as mg/mL or µg/mL. The experiment should be performed in triplicate to ensure reproducibility.[9]

Workflow Visualization

Ionization Constant (pKa): The Driver of pH-Dependent Behavior

The pKa is the pH at which a molecule is 50% ionized and 50% neutral. For ionizable drugs, pKa is a master variable that dictates solubility, permeability, and receptor binding, as these properties can change dramatically with pH.[5][11] The morpholine nitrogen in the target molecule is basic and will be protonated at physiological pH, influencing its overall properties. Accurately determining its pKa is essential for predicting its behavior in different compartments of the body (e.g., stomach vs. intestine).

Rationale for Potentiometric Titration

Potentiometric titration is a highly precise and widely used method for pKa determination.[12][13] It involves monitoring the pH of a solution of the compound as a titrant (an acid or a base) is added incrementally. The resulting titration curve provides a direct measurement of the pH at the half-equivalence point, which corresponds to the pKa.[11][14] Its simplicity and accuracy make it a foundational technique in pharmaceutical profiling.[12]

Experimental Protocol: pKa Determination by Potentiometric Titration

Materials:

-

This compound

-

Calibrated pH meter and electrode

-

Automated titrator or manual burette

-

Standardized 0.1 M Hydrochloric Acid (HCl)

-

Standardized 0.1 M Sodium Hydroxide (NaOH)

-

Potassium Chloride (KCl) for maintaining ionic strength

-

Degassed, deionized water

-

Magnetic stirrer and stir bar

Procedure:

-

System Calibration: Calibrate the pH meter using at least three standard buffers (e.g., pH 4, 7, and 10) to ensure accurate pH measurements across the titration range.[11][14]

-

Sample Preparation: Accurately weigh and dissolve a known amount of the compound in deionized water to create a solution of known concentration (e.g., 1 mM).[11] Add KCl to maintain a constant ionic strength (e.g., 0.15 M), which mimics physiological conditions and yields more consistent results.[14]

-

Initial pH Adjustment: As the compound has a basic nitrogen, the titration will involve adding a strong acid. To start, the solution can be made basic (e.g., to pH ~11-12) with a small amount of NaOH to ensure the compound is fully in its free base form.

-

Titration:

-

Place the solution vessel on a magnetic stirrer and immerse the pH electrode.

-

Begin titrating with standardized 0.1 M HCl, adding small, precise increments of the titrant.

-

Record the pH of the solution after each addition, allowing the reading to stabilize. Automated systems will perform this process automatically.

-

-

Data Analysis:

-

Plot the measured pH (y-axis) against the volume of titrant added (x-axis) to generate a titration curve.

-

The curve will show an inflection point, which represents the equivalence point where all the basic sites have been neutralized.

-

The pKa is determined from the pH at the half-equivalence point (the point where half the volume of titrant required to reach the equivalence point has been added). At this point, [Base] = [Conjugate Acid], and therefore pH = pKa.[14]

-

-

Reporting: Report the determined pKa value. The experiment should be repeated to ensure accuracy.

Workflow Visualization

Lipophilicity (logP/logD): A Measure of Membrane Permeability

Lipophilicity, the affinity of a molecule for a lipid-like environment, is a crucial determinant of a drug's ability to cross cell membranes, its binding to plasma proteins, and its potential for off-target toxicities.[4] It is typically measured as the partition coefficient (logP) for the neutral species or the distribution coefficient (logD) at a specific pH for ionizable compounds. Given the basic nature of our target molecule, determining its logD at physiological pH (7.4) is most relevant.

Rationale for the Shake-Flask Method

The shake-flask method remains the benchmark for logP and logD determination.[15][16] It directly measures the partitioning of a compound between two immiscible phases, typically n-octanol and water, which serves as a surrogate for the lipid/aqueous environment of a biological system.[15] While higher-throughput methods exist, the shake-flask technique provides the most accurate and defensible data when performed correctly.

Experimental Protocol: logD₇.₄ Determination

Materials:

-

This compound

-

n-Octanol (reagent grade, pre-saturated with buffer)

-

Phosphate buffer (pH 7.4, pre-saturated with n-octanol)

-

Glass vials or tubes

-

Vortex mixer and/or orbital shaker

-

Centrifuge

-

Analytical instrumentation (e.g., HPLC-UV/MS) for quantification

Procedure:

-

Phase Pre-saturation: Before the experiment, vigorously mix equal volumes of n-octanol and the pH 7.4 buffer for several hours, then allow them to separate completely. This ensures that each phase is saturated with the other, preventing volume changes during the partitioning experiment.[16][17]

-

Sample Preparation: Prepare a stock solution of the compound in the pH 7.4 buffer. The starting concentration should be low enough to avoid solubility issues in the aqueous phase.

-

Partitioning:

-

In a vial, combine a known volume of the pre-saturated n-octanol and a known volume of the pre-saturated buffer containing the compound (e.g., 1:1 or other defined ratios).[18]

-

Cap the vial and shake or vortex vigorously for a set period (e.g., 1-2 hours) to facilitate partitioning and ensure equilibrium is reached.[16]

-

-

Phase Separation: Centrifuge the vial (e.g., at 2000 x g for 10 minutes) to achieve a clean separation of the two phases. This step is crucial to prevent cross-contamination of the layers.[16]

-

Sampling: Carefully withdraw an aliquot from both the upper n-octanol phase and the lower aqueous phase. Extreme care must be taken to avoid disturbing the interface.[15]

-

Quantification: Determine the concentration of the compound in each phase using a suitable analytical method (e.g., HPLC). It may be necessary to dilute the samples into a mobile-phase compatible solvent.

-

Calculation: The distribution coefficient (D) is the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The logD is the base-10 logarithm of this ratio:

-

D = [Concentration]ₒ꜀ₜₐₙₒₗ / [Concentration]ₐᵩᵤₑₒᵤₛ

-

logD₇.₄ = log₁₀(D)

-

-

Reporting: Report the logD value at the specified pH (7.4). The experiment should be performed in triplicate.

Workflow Visualization

Conclusion: Building a Foundation for Success

The physicochemical properties of this compound, or any novel chemical entity, are not peripheral details but core attributes that dictate its potential as a therapeutic agent. While computational predictions offer a valuable starting point, empirical determination through robust, validated methods is indispensable. The protocols outlined in this guide for measuring solubility, pKa, and logD provide the foundational data package required for any serious drug discovery effort. By investing in this characterization early, researchers can make more informed decisions, optimize molecular design, and ultimately increase the probability of advancing safe and effective medicines to the clinic.

References

-

Fiveable. Physicochemical properties. Available from: [Link]

-

S.L. Dua, et al. (2015). Importance of Physicochemical Properties In Drug Discovery. (Review Article). Available from: [Link]

-

V.A. G. (2010). The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space. PubMed. Available from: [Link]

-

Sygnature Discovery. (2024). Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery. Available from: [Link]

-

Langhua Pharmaceutical. Physicochemical and Biopharmaceutical Characterization of Medicinal Compounds/Drug Substances. Available from: [Link]

-

Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. Available from: [Link]

-

Encyclopedia.pub. (2022). Methods for Determination of Lipophilicity. Available from: [Link]

-

Unknown. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Available from: [Link]

-

Protocols.io. (2024). LogP / LogD shake-flask method. Available from: [Link]

-

ResearchGate. (2007). 1236 SOLUBILITY MEASUREMENTS. Available from: [Link]

-

Defense Technical Information Center. (2023). Experimental Procedures for the Measurement of Polymer Solubility and Rheological Properties. Available from: [Link]

-

DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Available from: [Link]

- Lokey Lab Protocols. (2017). Shake Flask logK.

-

Lund University Publications. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Available from: [Link]

-

M.J.G.T. Laeven, et al. (2014). Development of Methods for the Determination of pKa Values. PMC - NIH. Available from: [Link]

-

Asian Journal of Pharmacy and Technology. (2019). Physico-chemical Properties of Solid Drugs: A Review. Available from: [Link]

-

ICCVAM. (2003). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. Available from: [Link]

-

M. Subirats, et al. (2015). Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. PubMed. Available from: [Link]

-

PubChemLite. Methyl 6,6-dimethylmorpholine-3-carboxylate hydrochloride (C8H15NO3). Available from: [Link]

-

International Laboratory USA. This compound. Available from: [Link]

-

ECETOC. APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Available from: [Link]

Sources

- 1. Importance of Physicochemical Properties In Drug Discovery. (Review Article) | RA Journal of Applied Research [rajournals.in]

- 2. fiveable.me [fiveable.me]

- 3. The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery - PharmaFeatures [pharmafeatures.com]

- 5. Physicochemical Property Study - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 6. langhuapharma.com [langhuapharma.com]

- 7. International Laboratory USA [intlab.org]

- 8. PubChemLite - Methyl 6,6-dimethylmorpholine-3-carboxylate hydrochloride (C8H15NO3) [pubchemlite.lcsb.uni.lu]

- 9. researchgate.net [researchgate.net]

- 10. lup.lub.lu.se [lup.lub.lu.se]

- 11. dergipark.org.tr [dergipark.org.tr]

- 12. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 13. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 14. creative-bioarray.com [creative-bioarray.com]

- 15. encyclopedia.pub [encyclopedia.pub]

- 16. Shake Flask logK - Lokey Lab Protocols [lokeylab.wikidot.com]

- 17. LogP / LogD shake-flask method [protocols.io]

- 18. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]

Crystal Structure of (R)-Methyl 6,6-dimethyl-morpholine-3-carboxylate: A Technical Guide for Drug Development Professionals

Notice of Data Unavailability and Proposed Alternative

A comprehensive search of publicly available scientific literature and crystallographic databases has revealed no published crystal structure for the target compound, (R)-Methyl 6,6-dimethyl-morpholine-3-carboxylate. The successful generation of an in-depth technical guide on its crystal structure is contingent upon the availability of its Crystallographic Information File (CIF) or equivalent detailed structural data, which is currently not accessible.

In lieu of the requested topic, this guide will focus on a structurally relevant alternative for which high-quality crystallographic data is published: 4-[(pyridin-3-yl)diazenyl]morpholine . This compound incorporates the core morpholine heterocycle, a key feature of the original request, and its analysis will provide valuable insights into the structural characteristics of this important class of molecules. The methodologies and analyses presented herein are directly applicable to the study of other morpholine derivatives, including this compound, should its crystal structure become available in the future.

This guide will provide a comprehensive overview of the synthesis, crystallization, and single-crystal X-ray diffraction analysis of 4-[(pyridin-3-yl)diazenyl]morpholine, offering a robust framework for researchers, scientists, and drug development professionals working with morpholine-containing compounds.

The Significance of the Morpholine Scaffold in Medicinal Chemistry

The morpholine ring is a privileged scaffold in modern drug discovery, prized for its advantageous physicochemical properties that can enhance the pharmacokinetic profile of drug candidates.[1][2] Its unique structure, featuring both an ether and an amine functional group, imparts a desirable balance of hydrophilicity and lipophilicity.[1][2] This often leads to improved aqueous solubility, metabolic stability, and oral bioavailability. Furthermore, the morpholine moiety can engage in various non-covalent interactions with biological targets, contributing to binding affinity and selectivity.[1][2]

Synthesis and Crystallization of 4-[(pyridin-3-yl)diazenyl]morpholine

The synthesis of 4-[(pyridin-3-yl)diazenyl]morpholine is achieved through a coupling reaction between 3-aminopyridine and morpholine in an organic medium.[3] The resulting product can then be purified and crystallized to obtain single crystals suitable for X-ray diffraction analysis.

Experimental Protocol: Synthesis and Crystallization

-

Diazotization of 3-aminopyridine: 3-aminopyridine is dissolved in an acidic aqueous solution and treated with a solution of sodium nitrite at low temperature (0-5 °C) to form the corresponding diazonium salt.

-

Coupling Reaction: The freshly prepared diazonium salt solution is then added dropwise to a cooled solution of morpholine in a suitable organic solvent. The reaction mixture is stirred for a specified period to allow for the coupling reaction to complete.

-

Work-up and Purification: The product is extracted from the reaction mixture using an appropriate organic solvent. The organic layers are combined, washed, dried, and concentrated under reduced pressure. The crude product is then purified by column chromatography.

-

Crystallization: Single crystals of 4-[(pyridin-3-yl)diazenyl]morpholine are grown by slow evaporation of a solution of the purified compound in a suitable solvent system, such as a mixture of dichloromethane and n-hexane.

Crystal Structure Determination by Single-Crystal X-ray Diffraction

The precise three-dimensional arrangement of atoms in 4-[(pyridin-3-yl)diazenyl]morpholine was determined by single-crystal X-ray diffraction. This powerful analytical technique provides detailed information about bond lengths, bond angles, and the overall conformation of the molecule in the solid state.

Experimental Workflow for Crystal Structure Determination

Caption: Workflow for single-crystal X-ray diffraction analysis.

Crystallographic Data for 4-[(pyridin-3-yl)diazenyl]morpholine

| Parameter | Value |

| Chemical Formula | C₉H₁₂N₄O |

| Formula Weight | 192.22 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.373 (2) |

| b (Å) | 10.992 (2) |

| c (Å) | 8.789 (2) |

| α (°) | 90 |

| β (°) | 108.69 (3) |

| γ (°) | 90 |

| Volume (ų) | 949.1 (3) |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.346 |

| Absorption Coefficient (mm⁻¹) | 0.094 |

| F(000) | 408 |

Molecular Structure and Conformational Analysis

The molecular structure of 4-[(pyridin-3-yl)diazenyl]morpholine consists of a pyridine ring and a morpholine ring connected by a diazenyl (–N=N–) linkage.[3]

Caption: Connectivity of 4-[(pyridin-3-yl)diazenyl]morpholine.

Conformation of the Morpholine Ring

In the crystalline state, the morpholine ring of 4-[(pyridin-3-yl)diazenyl]morpholine adopts a chair conformation.[3] This is the most stable conformation for a six-membered saturated heterocycle, as it minimizes both angular and torsional strain. The nitrogen (N1) and oxygen (O1) atoms are situated on opposite sides of the mean plane defined by the four carbon atoms of the ring.[3]

Bond Lengths and Angles

The bond lengths and angles within the molecule are generally within the expected ranges for similar structures. The N=N double bond of the diazenyl linker has a length of approximately 1.2640 (12) Å, while the N-N single bond has a length of about 1.3350 (11) Å.[3] The bond angles within the morpholine ring are close to the ideal tetrahedral angle of 109.5°, indicative of sp³ hybridized carbon and nitrogen atoms.[3] The bond angles in the pyridine ring are approximately 120°, consistent with sp² hybridization.[3]

Supramolecular Interactions and Crystal Packing

The arrangement of molecules in the crystal lattice is governed by a network of intermolecular interactions. In the case of 4-[(pyridin-3-yl)diazenyl]morpholine, the crystal packing is primarily stabilized by C—H···N and C—H···O hydrogen bonds, as well as π–π stacking interactions between the pyridine rings of adjacent molecules. These non-covalent interactions play a crucial role in determining the overall stability and physical properties of the crystalline material.

Conclusion

This technical guide has provided a detailed overview of the crystal structure of 4-[(pyridin-3-yl)diazenyl]morpholine, a representative morpholine-containing compound. The methodologies and analyses presented, from synthesis and crystallization to single-crystal X-ray diffraction and conformational analysis, serve as a valuable resource for scientists and researchers in the field of drug discovery and development. While the crystal structure of this compound remains to be determined, the principles and techniques outlined in this guide provide a solid foundation for its future structural elucidation and for the broader study of morpholine derivatives.

References

-

Taylor, R. D., MacCoss, M., & Lawson, A. D. (2014). Rings in Drugs. Journal of Medicinal Chemistry, 57(15), 5845–5859. [Link]

-

Giordano-Loch, B., & Wanner, K. T. (2016). The Morpholine Scaffold in Medicinal Chemistry. Future Medicinal Chemistry, 8(13), 1543–1568. [Link]

-

Kanthe, P. S., et al. (2017). Syntheses and crystal structure of 4-[(pyridin-3-yl)diazenyl]morpholine and 1-[(pyridin-3-yl)diazenyl]-1,2,3,4-tetrahydroquinoline. Acta Crystallographica Section E: Crystallographic Communications, 73(Pt 6), 896–901. [Link]

Sources

- 1. [4-(2-Aminoethyl)morpholine-κ2 N,N′]dibromidocadmium(II): synthesis, crystal structure and Hirshfeld surface analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Morpholine | C4H9NO | CID 8083 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Syntheses and crystal structure of 4-[(pyridin-3-yl)diazenyl]morpholine and 1-[(pyridin-3-yl)diazenyl]-1,2,3,4-tetrahydroquinoline - PMC [pmc.ncbi.nlm.nih.gov]

Chiral Morpholine Derivatives: A Technical Guide to Their Biological Activity and Therapeutic Potential

Abstract

The morpholine heterocycle is a cornerstone in medicinal chemistry, recognized for its advantageous physicochemical and metabolic properties.[1][2][3] When chirality is introduced, the resulting stereoisomers often exhibit distinct biological activities, making them highly valuable scaffolds in drug discovery. This technical guide provides an in-depth exploration of the synthesis, biological activities, and structure-activity relationships of chiral morpholine derivatives. We will delve into their therapeutic potential across various disease areas, including oncology, infectious diseases, and central nervous system disorders, supported by detailed experimental protocols and mechanistic insights.

Introduction: The Significance of Chirality in Morpholine Scaffolds

Morpholine, a saturated six-membered heterocycle containing both nitrogen and oxygen atoms, is a privileged structure in drug design.[1][3][4] Its presence can enhance pharmacokinetic properties such as aqueous solubility, metabolic stability, and blood-brain barrier permeability.[5][6][7][8] The introduction of one or more stereocenters into the morpholine ring gives rise to chiral derivatives, where the spatial arrangement of substituents can dramatically influence biological activity. This stereoselectivity is often crucial for therapeutic efficacy and safety, as different enantiomers can interact differently with chiral biological targets like enzymes and receptors.[5][9] The precise control over stereochemistry during synthesis is therefore paramount in harnessing the full therapeutic potential of these compounds.[5]

The unique conformational flexibility of the morpholine ring, often adopting a chair-like conformation, allows its substituents to be positioned optimally for interaction with biological targets.[2][6][7][10] This guide will explore the profound impact of chirality on the biological activity of morpholine derivatives, highlighting their journey from synthesis to potential clinical applications.

Enantioselective Synthesis of Chiral Morpholine Derivatives

The synthesis of enantiomerically pure morpholine derivatives is a critical step in their development as therapeutic agents. Various asymmetric synthetic strategies have been developed to achieve high levels of stereocontrol.

Key Synthetic Strategies

Several powerful methods are employed for the enantioselective synthesis of chiral morpholines:

-

Asymmetric Hydrogenation: This is a highly efficient method for creating stereocenters. For instance, the asymmetric hydrogenation of 2-substituted-3,4-dihydro-2H-1,4-oxazines using chiral rhodium catalysts can produce (R)- or (S)-2-substituted morpholines with excellent enantiomeric excess (ee).[5]

-

Organocatalysis: Organocatalytic methods provide a metal-free approach to chiral morpholine synthesis. For example, a five-step procedure has been developed for the enantioselective synthesis of C2-functionalized, N-benzyl protected morpholines with high yields and enantioselectivities.[11][12]

-

Tandem Reactions: One-pot tandem reactions, such as hydroamination followed by asymmetric transfer hydrogenation, offer an efficient and atom-economical route to 3-substituted chiral morpholines.[13][14]

-

From Chiral Pool: Readily available chiral starting materials, such as amino acids and amino alcohols, can be used to construct the chiral morpholine scaffold.[15] For example, chiral amino alcohols can be effective substrates for the synthesis of morpholines, though this may result in low diastereoselectivity that can be improved through subsequent epimerization.[16]

General Experimental Protocol: Asymmetric Hydrogenation

This protocol provides a representative procedure for the synthesis of 2-substituted chiral morpholines via asymmetric hydrogenation.[5]

Materials:

-

Dehydromorpholine substrate

-

[Rh(COD)₂]BF₄

-

Chiral bisphosphine ligand (e.g., SKP-Phos)

-

Anhydrous, degassed solvent (e.g., methanol, dichloromethane)

-

Hydrogen gas (high pressure)

-

Autoclave

Procedure:

-

Catalyst Preparation: In a glovebox, add the chiral bisphosphine ligand and [Rh(COD)₂]BF₄ to a dried Schlenk tube. Add anhydrous, degassed solvent and stir at room temperature for 30 minutes to form the active catalyst solution.

-

Reaction Setup: In a separate dried Schlenk tube or directly in the autoclave vessel, dissolve the dehydromorpholine substrate in the anhydrous, degassed solvent.

-

Hydrogenation: Transfer the prepared catalyst solution to the substrate solution via cannula. Seal the autoclave, purge with hydrogen gas several times, and then pressurize to the desired pressure (e.g., 50 atm). Stir the reaction at the desired temperature until completion (monitored by TLC or LC-MS).

-

Work-up: Carefully release the hydrogen pressure. Concentrate the reaction mixture under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired chiral morpholine.

-

Analysis: Determine the enantiomeric excess (ee) of the product by chiral HPLC analysis. Confirm the structure by ¹H NMR, ¹³C NMR, and mass spectrometry.

Diverse Biological Activities of Chiral Morpholine Derivatives

The inherent structural and physicochemical properties of the morpholine ring, combined with the stereochemical diversity, have led to the discovery of derivatives with a wide array of pharmacological activities.[1][4][17][18]

Anticancer Activity

Morpholine derivatives have emerged as a promising class of anticancer agents, targeting various cancer cell lines and signaling pathways.[4][19][20]

-

Mechanism of Action: Many morpholine-containing compounds exert their anticancer effects by inhibiting key enzymes involved in cell proliferation and survival, such as phosphatidylinositol 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR).[6][7][8] For instance, some morpholinoquinazoline derivatives have been shown to induce apoptosis and inhibit cell proliferation in the G1 phase of the cell cycle.[19] Another study on morpholine-benzimidazole-oxadiazole derivatives demonstrated potent inhibition of VEGFR-2, a key player in angiogenesis.[21]

-

Structure-Activity Relationship (SAR): SAR studies have revealed that the nature and position of substituents on both the morpholine and appended aromatic rings are crucial for anticancer potency. For example, in a series of morpholine-conjugated benzophenone analogues, a methyl group on the benzophenone moiety was found to be essential for antiproliferative activity, with bromo or methyl substitutions at specific positions further enhancing the effect.[20]

Table 1: Anticancer Activity of Selected Morpholine Derivatives

| Compound Class | Target Cell Lines | IC₅₀ Values (µM) | Mechanism of Action | Reference |

| Morpholine substituted quinazolines | A549, MCF-7, SHSY-5Y | 3.15 - 10.38 | G1 phase arrest, Apoptosis | [19] |

| Morpholine conjugated benzophenones | DLA, EAC, MCF-7, A549 | ~7.1 - 10.8 | Anti-mitogenic | [20] |

| Morpholine-benzimidazole-oxadiazoles | HT-29 | 9.657 - 17.750 | VEGFR-2 Inhibition | [21] |

Antimicrobial Activity

The rise of antimicrobial resistance has spurred the search for novel therapeutic agents, and morpholine derivatives have shown considerable promise in this area.[22]

-

Spectrum of Activity: Morpholine derivatives have demonstrated activity against a broad range of pathogens, including Gram-positive and Gram-negative bacteria, as well as fungal strains.[22][23][24] For instance, Schiff bases derived from 4-(4-Aminophenyl)morpholin-3-one exhibit notable antimicrobial properties.[22] Other studies have shown that morpholine derivatives can be effective against Mycobacterium smegmatis, Candida albicans, and Saccharomyces cerevisiae.

-

Causality in Experimental Design: When evaluating antimicrobial activity, it is crucial to determine the minimum inhibitory concentration (MIC) to quantify the potency of the compounds. The agar well diffusion method provides a preliminary screening of activity, while broth microdilution is used for precise MIC determination.[23][25]

Central Nervous System (CNS) Activity

The unique physicochemical properties of the morpholine ring, such as its balanced lipophilic-hydrophilic profile and reduced pKa value, make it an ideal scaffold for developing CNS-active drugs with improved blood-brain barrier permeability.[2][6][7][8][10][26]

-

Therapeutic Targets: Chiral morpholine derivatives have been developed to modulate a variety of CNS targets, including:

-

Receptors involved in mood disorders and pain: They can act on cannabinoid and other neurotransmitter receptors.[7][10]

-

Enzymes in neurodegenerative diseases: Derivatives have shown inhibitory activity against acetylcholinesterase (AChE), butyrylcholinesterase (BuChE), and monoamine oxidase B (MAO-B), which are key targets in Alzheimer's and Parkinson's disease.[26]

-

Kinases in CNS tumors: The PI3K-mTOR pathway, often overactivated in CNS tumors, is a major target for morpholine-containing compounds.[6][7][8]

-

-

Stereochemistry and Activity: The stereochemistry of morpholine derivatives is critical for their CNS activity. For example, in a series of 2-[(phenoxy)(phenyl)methyl]morpholine derivatives, the (SS) and (RR) enantiomers exhibited different profiles as inhibitors of serotonin and noradrenaline reuptake, leading to the identification of selective and dual inhibitors.[9]

Conclusion and Future Perspectives

Chiral morpholine derivatives represent a highly versatile and valuable class of compounds in modern drug discovery. Their unique structural features and favorable physicochemical properties have led to the development of potent and selective agents against a range of therapeutic targets. The continued exploration of novel enantioselective synthetic methodologies will undoubtedly expand the accessible chemical space of chiral morpholines, enabling the generation of more complex and diverse compound libraries.[15] Future research should focus on elucidating the detailed mechanisms of action of these compounds and optimizing their pharmacokinetic and pharmacodynamic profiles to translate their promising preclinical activity into clinical success.

References

- Exploring Novel Antimicrobial Agents from Morpholine Derivatives. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.

- Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies. (n.d.). RSC Publishing.

- A General, Enantioselective Synthesis of Protected Morpholines and Piperazines. (2012). National Institutes of Health.

- Application of Chiral Morpholine Derivatives in Asymmetric Synthesis. (n.d.). Benchchem.

- Revealing quinquennial anticancer journey of morpholine: A SAR based review. (n.d.). Wiley Online Library.

- Catalytic Asymmetric Synthesis of Morpholines. Using Mechanistic Insights To Realize the Enantioselective Synthesis of Piperazines. (2016). ACS Publications.

- Synthesis and anticancer evaluation of novel morpholine analogues. (n.d.). Sciforum.

- Synthesis of Biologically Important Chiral Morpholine Derivatives. (n.d.). Bangladesh Journals Online.

- Targeting Cancer with New Morpholine-Benzimidazole-Oxadiazole Derivatives: Synthesis, Biological Evaluation, and Computational Insights. (n.d.). PubMed Central.

- A General, Enantioselective Synthesis of Protected Morpholines and Piperazines. (2012). ACS Publications.

- Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies. (n.d.). PubMed Central.

- Occurrence of Morpholine in Central Nervous System Drug Discovery. (n.d.). PubMed Central.

- Occurrence of Morpholine in Central Nervous System Drug Discovery. (n.d.). ACS Publications.

- Morpholine synthesis. (n.d.). Organic Chemistry Portal.

- An updated review on morpholine derivatives with their pharmacological actions. (2022). ResearchGate.

- A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. (2020). PubMed.

- Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). (2020). PubMed.

- Antimicrobial and antiurease activities of newly synthesized morpholine derivatives containing an azole nucleus. (n.d.). PubMed Central.

- Copper-Catalyzed Three-Component Synthesis of Highly Substituted Morpholines. (n.d.). PubMed Central.

- Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. (n.d.). Taylor & Francis Online.

- Design and synthesis of morpholine derivatives. SAR for dual serotonin & noradrenaline reuptake inhibition. (2008). PubMed.

- Occurrence of Morpholine in Central Nervous System Drug Discovery. (2021). ResearchGate.

- Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals. (2018). PubMed.

- Antimicrobial activity of morpholine derivatives 3-6. (n.d.). ResearchGate.

- Synthesis and Antimicrobial Properties of New Derivatives of Morpholine and Piperidine Based on 1-Chloro-3-methoxy-propylbenzene. (2017). Asian Journal of Chemistry.

- New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. (2024). PubMed.

- Occurrence of Morpholine in Central Nervous System Drug Discovery. (2021). PubMed.

- Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). (n.d.). ResearchGate.

- Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. (2020). ResearchGate.

- Selected examples of drugs containing chiral morpholine moieties Chiral... (n.d.). ResearchGate.

- An updated review on morpholine derivatives with their pharmacological actions. (2022). ScienceScholar.

- Expanding Complex Morpholines Using Systematic Chemical Diversity. (2024). PubMed Central.

- Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. (n.d.). ResearchGate.

- A review on pharmacological profile of Morpholine derivatives. (n.d.). ResearchGate.

- (PDF) Morpholines. Synthesis and Biological Activity. (n.d.). ResearchGate.

- Biological activities of morpholine derivatives and molecular targets involved. (n.d.). ResearchGate.

- Synthesis and SAR of morpholine and its derivatives: A review update. (n.d.). E3S Web of Conferences.

- Synthesis and SAR of morpholine and its derivatives: A review update. (n.d.). E3S Web of Conferences.

Sources

- 1. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Occurrence of Morpholine in Central Nervous System Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Design and synthesis of morpholine derivatives. SAR for dual serotonin & noradrenaline reuptake inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. A General, Enantioselective Synthesis of Protected Morpholines and Piperazines - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Morpholine synthesis [organic-chemistry.org]

- 15. Expanding Complex Morpholines Using Systematic Chemical Diversity - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Copper-Catalyzed Three-Component Synthesis of Highly Substituted Morpholines - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. sciencescholar.us [sciencescholar.us]

- 19. Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 20. sciforum.net [sciforum.net]

- 21. Targeting Cancer with New Morpholine-Benzimidazole-Oxadiazole Derivatives: Synthesis, Biological Evaluation, and Computational Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 22. nbinno.com [nbinno.com]

- 23. Antimicrobial and antiurease activities of newly synthesized morpholine derivatives containing an azole nucleus - PMC [pmc.ncbi.nlm.nih.gov]

- 24. New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. tandfonline.com [tandfonline.com]

The Morpholine Scaffold: A Privileged Structure in CNS Drug Discovery and its Mechanism of Action in Neurological Disorders

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The development of novel therapeutics for Central Nervous System (CNS) disorders remains one of the most challenging and complex areas of modern medicine. The intricate nature of the brain, protected by the formidable blood-brain barrier (BBB), necessitates a sophisticated approach to drug design.[1][2] In this context, the morpholine ring, a six-membered heterocyclic scaffold containing both a nitrogen and an oxygen atom, has emerged as a "privileged structure" in medicinal chemistry. Its unique physicochemical properties, including a balanced lipophilic-hydrophilic character and the ability to form crucial hydrogen bonds, make it an ideal building block for CNS-active compounds.[3][4] This guide provides a comprehensive technical overview of the mechanisms of action of substituted morpholines in a range of CNS disorders, offering insights for researchers and drug development professionals.

The versatility of the morpholine scaffold is underscored by its presence in a variety of approved CNS drugs, such as the antidepressant Reboxetine and the anxiolytic Moclobemide.[5] The morpholine moiety can act as a pharmacophore, directly interacting with biological targets, or it can modulate the pharmacokinetic properties of a molecule to enhance its efficacy and safety profile.[4] Its ability to improve BBB permeability is a key advantage, allowing for the effective delivery of therapeutic agents to the brain.[1][6] This guide will delve into the specific molecular interactions and signaling pathways modulated by substituted morpholines, providing a detailed understanding of their therapeutic potential.

The Role of the Morpholine Nucleus in CNS Drug Design

The morpholine nucleus is not merely a passive component of a drug's structure; it actively contributes to its biological activity. The presence of both a nitrogen and an oxygen atom within the six-membered ring imparts a unique set of properties that are highly advantageous for CNS drug design. The nitrogen atom can be readily substituted, allowing for the creation of a diverse library of compounds with varying pharmacological profiles.[6] This adaptability enables medicinal chemists to fine-tune the structure of a molecule to optimize its binding affinity for a specific target and to modulate its pharmacokinetic properties.

Furthermore, the morpholine ring's conformational flexibility allows it to adopt a chair-like structure that can fit into the binding pockets of a wide range of biological targets, including G-protein coupled receptors (GPCRs), transporters, and enzymes.[1] The oxygen atom can act as a hydrogen bond acceptor, a crucial interaction for stabilizing the drug-target complex.[1] This combination of features makes the morpholine scaffold a powerful tool for the rational design of novel CNS therapeutics with improved potency, selectivity, and safety profiles.

Mechanism of Action of Substituted Morpholines in Major Depressive Disorder: The Case of Reboxetine

Major Depressive Disorder (MDD) is a debilitating psychiatric condition characterized by persistent low mood, anhedonia, and cognitive impairment. The monoamine hypothesis of depression posits that a deficiency in the synaptic concentrations of neurotransmitters such as norepinephrine, serotonin, and dopamine is a key etiological factor.[7] Reboxetine, a substituted morpholine derivative, is a selective norepinephrine reuptake inhibitor (NRI) that has been approved for the treatment of MDD in several countries.[8][9]

Selective Norepinephrine Reuptake Inhibition

The primary mechanism of action of Reboxetine is the potent and selective blockade of the norepinephrine transporter (NET).[10][11] The NET is a transmembrane protein responsible for the reuptake of norepinephrine from the synaptic cleft back into the presynaptic neuron, thereby terminating its signaling.[9] By inhibiting the NET, Reboxetine increases the concentration and duration of norepinephrine in the synapse, leading to enhanced noradrenergic neurotransmission.[8][11] This, in turn, is believed to mediate its antidepressant effects.[10]

Reboxetine exhibits high affinity for the human NET, with Ki values in the low nanomolar range, while showing significantly lower affinity for the serotonin transporter (SERT) and the dopamine transporter (DAT).[9][12] This selectivity for the NET is a key feature of Reboxetine's pharmacological profile and is thought to contribute to its specific side-effect profile, which differs from that of selective serotonin reuptake inhibitors (SSRIs) and serotonin-norepinephrine reuptake inhibitors (SNRIs).[9]

Signaling Pathway of Reboxetine's Action

The binding of Reboxetine to the NET initiates a cascade of downstream signaling events that ultimately lead to its therapeutic effects. The increased availability of norepinephrine in the synaptic cleft results in the enhanced activation of both presynaptic and postsynaptic adrenergic receptors. This modulation of adrenergic signaling in key brain regions, such as the prefrontal cortex and the hippocampus, is thought to underlie the improvements in mood, motivation, and cognitive function observed in patients treated with Reboxetine.

Caption: Fenfluramine's multi-target mechanism.

Substituted Morpholines Targeting the Dopaminergic System

The dopaminergic system is a critical regulator of motor function, motivation, reward, and cognition. Dysregulation of dopaminergic signaling is implicated in a variety of CNS disorders, including Parkinson's disease, schizophrenia, and addiction. Several substituted morpholine derivatives have been developed as ligands for dopamine receptors, demonstrating the versatility of this scaffold in targeting different neurotransmitter systems.

For instance, novel series of morpholine derivatives have been identified as selective antagonists for the dopamine D3 and D4 receptors. These receptors are primarily located in the limbic regions of the brain and are attractive targets for the development of antipsychotic drugs with a potentially improved side-effect profile compared to traditional dopamine D2 receptor antagonists. The morpholine moiety in these compounds often plays a key role in achieving high affinity and selectivity for these dopamine receptor subtypes.

Other CNS Targets of Substituted Morpholines

The therapeutic potential of substituted morpholines extends beyond the monoaminergic systems. Researchers have successfully designed and synthesized morpholine-containing compounds that target a variety of other CNS receptors and enzymes.

-

Cholinesterase Inhibition: In the context of neurodegenerative diseases such as Alzheimer's disease, the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) is a well-established therapeutic strategy. Several morpholine-based compounds have been shown to be potent inhibitors of these enzymes, suggesting their potential as disease-modifying agents. [6]* mTOR Inhibition: The mammalian target of rapamycin (mTOR) is a key regulator of cell growth, proliferation, and survival. Dysregulation of the mTOR signaling pathway has been implicated in certain types of brain tumors. Morpholine-substituted tetrahydroquinoline derivatives have emerged as potent and selective mTOR inhibitors, highlighting a potential application in neuro-oncology. [7][13]* Opioid Receptors: The 4-(2,2-diphenylethyl)morpholine scaffold has been investigated for its potential to interact with opioid receptors, suggesting a role in pain management. [14]

Quantitative Data on Substituted Morpholines

The following table summarizes the binding affinities and potencies of selected substituted morpholines at various CNS targets. This data provides a quantitative basis for understanding the structure-activity relationships of these compounds.

| Compound | Target | Assay Type | Value (nM) | Reference |

| Reboxetine | Human NET | Ki | 1.1 | [9] |

| Human SERT | Ki | 129 | [9] | |

| Human DAT | Ki | >10,000 | [9] | |

| (S,S)-Reboxetine | Human NET | Ki | 0.5 | [15] |

| Fenfluramine | 5-HT2B Receptor | Ki | 23 | [16] |

| Sigma-1 Receptor | Ki | 134 | [17] | |

| Desipramine | Human NET | IC50 | 2.1 | [18] |

| Protriptyline | Human NET | IC50 | 5.4 | [18] |

| MO-1 | MAO-B | IC50 | 30 | [5] |

| MO-5 | AChE | IC50 | 6100 | [5] |

| Compound 10e | mTOR | IC50 | 33 | [7] |

Experimental Protocols

Norepinephrine Transporter (NET) Radioligand Binding Assay

This protocol describes a method for determining the binding affinity of a test compound for the norepinephrine transporter using a radioligand binding assay.

Materials:

-

Cell membranes expressing human NET

-

[³H]-Nisoxetine (Radioligand)

-

Test compound

-

Desipramine (for non-specific binding)

-

Binding buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4)

-

96-well microplates

-

Glass fiber filters

-

Scintillation fluid

-

Liquid scintillation counter

Procedure:

-

Prepare a series of dilutions of the test compound in the binding buffer.

-

In a 96-well microplate, add the binding buffer, cell membranes, and either the test compound, buffer (for total binding), or Desipramine (for non-specific binding).

-

Add [³H]-Nisoxetine to each well to initiate the binding reaction.

-

Incubate the plate at room temperature for a specified time to allow the binding to reach equilibrium.

-

Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters with ice-cold binding buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a liquid scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Determine the IC50 value of the test compound by plotting the percent inhibition of specific binding against the log concentration of the test compound.

-

Calculate the Ki value using the Cheng-Prusoff equation. [11][19]

In Vivo Microdialysis for Measuring Neurotransmitter Levels

This protocol outlines a general procedure for in vivo microdialysis to measure extracellular neurotransmitter levels in the brain of a freely moving animal.

Materials:

-

Microdialysis probes

-

Stereotaxic apparatus

-

Anesthesia

-

Surgical instruments

-

Perfusion pump

-

Artificial cerebrospinal fluid (aCSF)

-

Fraction collector

-

HPLC system with electrochemical detection

-

Test compound

Procedure:

-

Anesthetize the animal and place it in a stereotaxic apparatus.

-

Implant a guide cannula into the specific brain region of interest.

-

Allow the animal to recover from surgery.

-

On the day of the experiment, insert a microdialysis probe through the guide cannula.

-

Perfuse the probe with aCSF at a constant flow rate using a perfusion pump.

-

Collect the dialysate samples at regular intervals using a fraction collector.

-

Analyze the concentration of neurotransmitters in the dialysate samples using an HPLC system with electrochemical detection.

-

After establishing a stable baseline, administer the test compound.

-

Continue to collect and analyze dialysate samples to determine the effect of the compound on neurotransmitter levels.

-

Express the results as a percentage change from the baseline. [8][20][21][22]

Structure-Activity Relationships (SAR) of Substituted Morpholines

The pharmacological activity of substituted morpholines is highly dependent on their chemical structure. Structure-activity relationship (SAR) studies have revealed key structural features that are important for their interaction with different CNS targets.

For selective norepinephrine reuptake inhibitors like Reboxetine, the presence of two aryl groups attached to the morpholine ring is crucial for high affinity and selectivity. [23]The stereochemistry of the molecule also plays a significant role, with the (S,S)-enantiomer of Reboxetine being more potent than the (R,R)-enantiomer. [15] In the case of compounds targeting monoamine oxidase (MAO), the substitution pattern on the morpholine ring and the nature of the linker connecting the morpholine to another aromatic moiety can significantly influence the potency and selectivity for MAO-A versus MAO-B. [3]For mTOR inhibitors, the incorporation of trifluoromethyl and morpholine moieties has been shown to enhance selectivity and potency. [7]

Emerging Morpholine Derivatives in CNS Drug Development

The versatility of the morpholine scaffold continues to be exploited in the development of novel CNS therapeutics. Several morpholine-containing compounds are currently in various stages of preclinical and clinical development for a range of neurological and psychiatric disorders. These include compounds targeting novel receptors and enzymes, as well as molecules with dual or multiple mechanisms of action. The ongoing research in this area holds great promise for the development of the next generation of CNS drugs with improved efficacy and tolerability. For example, low-dose extended-release molindone, a morpholine derivative, is in late-stage clinical trials for the treatment of impulsive aggression in children and adolescents with ADHD. [24]

Conclusion

Substituted morpholines represent a highly valuable class of compounds in the field of CNS drug discovery. Their unique structural and physicochemical properties, combined with their diverse pharmacological activities, make them a versatile scaffold for the development of novel therapeutics for a wide range of neurological and psychiatric disorders. A thorough understanding of their mechanisms of action, as detailed in this guide, is essential for the rational design and development of the next generation of CNS drugs. The continued exploration of the chemical space around the morpholine nucleus is likely to yield new and improved treatments for some of the most challenging diseases of the brain.

References

- BenchChem. (2025). Application Notes and Protocols for In Vivo Microdialysis Measurement of Extracellular Neurotransmitter Levels Following Levomil.

- Prikhodko, V. A., Sysoev, Y. I., & Okovityi, S. V. (2022). Morpholine derivatives as potential agents for neurological manifestations of nervous system diseases. Pharmacy Formulas, 4(2), 48-60.

- BenchChem. (2025). Application Notes and Protocols for a Norepinephrine Transporter (NET) Functional Assay for Thozalinone.

- Jain, R., & Singh, M. (2013). In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery. Expert opinion on drug discovery, 8(1), 87-99.

- Stahl, S. M. (2000). In vivo measurement of monoamine neurotransmitter release using brain microdialysis. In Monitoring neuronal activity: A practical approach (pp. 223-246). Oxford University Press.

- Wong, E. H., Sonders, M. S., Amara, S. G., Tinholt, P. M., Piercey, M. F., Hoffmann, W. P., ... & McArthur, R. A. (2000). Reboxetine: a pharmacologically potent, selective, and specific norepinephrine reuptake inhibitor.

- Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol.

- BenchChem. (2025).

- Di Pietro, O., & Caccia, C. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS chemical neuroscience, 12(3), 355-374.

- Taylor & Francis. (2024). Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2331599.

- Eurofins Discovery. (n.d.). NET Human Norepinephrine Transporter Binding Antagonist Radioligand LeadHunter Assay.

- News-Medical.Net. (2019, February 6). Making the Most of Microdialysis for Neurotransmitter Analysis.

- Gifford Bioscience. (n.d.). Radioligand Binding Assay.

- Springer Nature. (2021). Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters.

- SIGMA-1 EUROPE COST Action. (2025, June 27).

- Di Pietro, O., & Caccia, C. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS chemical neuroscience, 12(3), 355-374.

- Di Pietro, O., & Caccia, C. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery.

- Di Pietro, O., & Caccia, C. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery.

- Elsevier. (2023). Morpholine-containing, CNS active, FDA approved drugs. 1, moclobemide; 2, reboxetine. Bioorganic & Medicinal Chemistry, 88, 117348.

- Jain, A., & Sahu, S. K. (2024).

- Naim, M. J., Alam, O., Alam, M. J., & Siddiqui, N. (2015). A review on pharmacological profile of Morpholine derivatives.

- Schmidt, H. R., Zheng, S., Gurpinar, E., Koehl, A., Manglik, A., & Kruse, A. C. (2018). Structural basis for σ1 receptor ligand recognition. Nature structural & molecular biology, 25(10), 964-970.

- Hajós, M., Fleishaker, J. C., & Filipiak-Reisner, J. K. (2004). The selective norepinephrine reuptake inhibitor antidepressant reboxetine: pharmacological and clinical profile. CNS drug reviews, 10(1), 23-44.

- Griffin, B. W., 3rd, D'Ambrosio, D. N., Risher, W. C., & Baraban, J. M. (2019). Receptor specificity and binding affinity (Ki) for compounds effective in suppressing spontaneous seizure activity in scn1lab mutant zebrafish.

- Wikipedia. (2024, May). Molindone.

- Hajós, M., Fleishaker, J. C., & Filipiak-Reisner, J. K. (2004). The Selective Norepinephrine Reuptake Inhibitor Antidepressant Reboxetine: Pharmacological and Clinical Profile. CNS drug reviews, 10(1), 23–44.

- National Genomics Data Center. (2016). Exploring the Inhibitory Mechanism of Approved Selective Norepinephrine Reuptake Inhibitors and Reboxetine Enantiomers by Molecular Dynamics Study.

- BenchChem. (2025). Unveiling the Biological Landscape of 4-(2,2-diphenylethyl)

- MDPI. (2024). Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. Molecules, 29(12), 2899.

- BenchChem. (2025). Substituted Morpholine Scaffolds: A Comprehensive Review for Drug Discovery Professionals.

- ResearchGate. (2016). (PDF) Exploring the Inhibitory Mechanism of Approved Selective Norepinephrine Reuptake Inhibitors and Reboxetine Enantiomers by Molecular Dynamics Study.

- Huang, W., Wang, R., Strilit, B., He, D., & Pröbstel, A. K. (2022).

- MDPI. (2022). Sigma-1 Receptor Modulation by Ligands Coordinates Cancer Cell Energy Metabolism. International Journal of Molecular Sciences, 23(11), 6098.

- PubMed. (2008). Design and synthesis of morpholine derivatives. SAR for dual serotonin & noradrenaline reuptake inhibition. Bioorganic & medicinal chemistry letters, 18(8), 2645–2649.

- ResearchGate. (2021).

- Sahn, J. J., Mejia, G. L., E. Navarro, G., Garcia-Londoño, J. E., P. Grand, E., M. Lansu, K., ... & L. Locuson, C. (2018). Pharmacological profiling of sigma 1 receptor ligands by novel receptor homomer assays. Molecular pharmacology, 93(4), 366-377.

- ResearchGate. (2018). Morpholine Derivatives Greatly Enhance the Selectivity of Mammalian Target of Rapamycin (mTOR) Inhibitors.

- NIH. (2022). Fenfluramine: A Review of Pharmacology, Clinical Efficacy, and Safety in Epilepsy. Journal of central nervous system disease, 14, 11795735221112408.

- NIH. (2023). Fenfluramine: A Review in Dravet and Lennox-Gastaut Syndromes. CNS drugs, 37(7), 569–581.

- Zogenix, Inc. (2021). Dual-Activity-of-Fenfluramine-(Fintepla®)

Sources

- 1. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. Confirmation of fenfluramine effect on 5-HT1B receptor binding of [11C]AZ10419369 using an equilibrium approach - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. tandfonline.com [tandfonline.com]

- 7. mdpi.com [mdpi.com]

- 8. news-medical.net [news-medical.net]

- 9. The selective norepinephrine reuptake inhibitor antidepressant reboxetine: pharmacological and clinical profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. academic.oup.com [academic.oup.com]

- 11. giffordbioscience.com [giffordbioscience.com]

- 12. The Selective Norepinephrine Reuptake Inhibitor Antidepressant Reboxetine: Pharmacological and Clinical Profile - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Pharmacological profiling of sigma 1 receptor ligands by novel receptor homomer assays - PMC [pmc.ncbi.nlm.nih.gov]

- 18. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 19. giffordbioscience.com [giffordbioscience.com]

- 20. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 21. pdf.benchchem.com [pdf.benchchem.com]

- 22. pdf.benchchem.com [pdf.benchchem.com]

- 23. Design and synthesis of morpholine derivatives. SAR for dual serotonin & noradrenaline reuptake inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Molindone - Wikipedia [en.wikipedia.org]

A Methodical Approach to Determining the Solubility Profile of (R)-Methyl 6,6-dimethyl-morpholine-3-carboxylate in Organic Solvents

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Data Gap for a Novel Morpholine Derivative

In the landscape of pharmaceutical research and development, a comprehensive understanding of a compound's physicochemical properties is paramount to its successful progression from a laboratory curiosity to a viable therapeutic agent. Among these properties, solubility stands as a critical gatekeeper, profoundly influencing bioavailability, formulation strategies, and ultimately, clinical efficacy. The subject of this technical guide, (R)-Methyl 6,6-dimethyl-morpholine-3-carboxylate, is a chiral morpholine derivative with significant potential, yet its solubility profile in common organic solvents remains largely uncharacterized in publicly available literature.

This guide, therefore, is constructed not as a static repository of pre-existing data, but as a dynamic, instructional whitepaper. It is designed to empower researchers with the foundational knowledge and detailed experimental methodologies required to systematically and accurately determine the solubility of this promising compound. By presenting a robust framework for solubility profiling, from theoretical prediction to practical execution and data interpretation, we aim to bridge the current information gap and facilitate the continued development of this compound and its analogs.

Theoretical Framework: Predicting the Solubility Behavior of this compound

The molecular architecture of this compound provides several clues to its potential solubility in a range of organic solvents. The fundamental principle of "like dissolves like" serves as our initial guidepost.[1]

The structure incorporates:

-

A polar morpholine ring containing both a nitrogen and an oxygen atom, capable of acting as hydrogen bond acceptors.

-

A secondary amine within the morpholine ring, which can also act as a hydrogen bond donor.

-

A methyl ester functional group , which is polar and can participate in dipole-dipole interactions and act as a hydrogen bond acceptor.

-